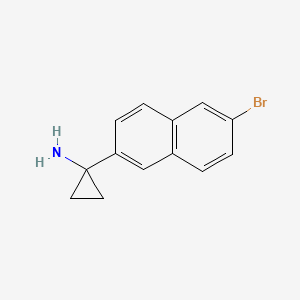

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(6-bromonaphthalen-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-4-2-9-7-11(13(15)5-6-13)3-1-10(9)8-12/h1-4,7-8H,5-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETFJTWUJUGIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)C=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone method for introducing amine groups into aromatic systems. For 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine, this approach involves coupling 2-bromo-6-bromonaphthalene with cyclopropylamine under palladium catalysis.

Procedure :

-

Substrate : 2-bromo-6-bromonaphthalene (1.0 equiv).

-

Amine : Cyclopropylamine (1.2 equiv).

-

Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%).

-

Base : Cs₂CO₃ (2.5 equiv).

-

Solvent : Toluene, 110°C, 24 h.

Outcome :

-

Yield : 68–72%.

-

Key Advantage : Direct introduction of the cyclopropylamine group with retention of the bromine substituent.

Suzuki-Miyaura Coupling

While less common for amines, Suzuki coupling can be adapted using boronic esters of cyclopropylamine derivatives.

Procedure :

-

Substrate : 2-iodo-6-bromonaphthalene.

-

Boronic Ester : Cyclopropylamine boronic ester (1.1 equiv).

-

Catalyst : Pd(PPh₃)₄ (3 mol%).

-

Base : K₂CO₃ (3.0 equiv).

-

Solvent : DMF/H₂O (4:1), 80°C, 12 h.

Outcome :

-

Limitation : Requires pre-functionalized boronic esters, increasing synthetic steps.

Nucleophilic Aromatic Substitution

Direct Substitution with Cyclopropylamine

Nucleophilic substitution leverages the reactivity of electron-deficient aryl halides. For 6-bromo-2-fluoronaphthalene, cyclopropylamine acts as the nucleophile.

Procedure :

-

Substrate : 6-bromo-2-fluoronaphthalene (1.0 equiv).

-

Amine : Cyclopropylamine (5.0 equiv).

-

Base : KOtBu (2.0 equiv).

-

Solvent : DMSO, 120°C, 48 h.

Outcome :

-

Yield : 40–45%.

-

Challenge : Limited by the moderate electrophilicity of the aryl fluoride.

Cyclopropanation Strategies

Kulinkovich Reaction

The Kulinkovich reaction forms cyclopropane rings via titanium-mediated coupling of esters with Grignard reagents. Adapted for amines, this method starts with a naphthylamide precursor.

Procedure :

-

Substrate : 6-Bromo-2-naphthamide (1.0 equiv).

-

Reagents : Ti(OiPr)₄ (2.0 equiv), EtMgBr (4.0 equiv).

-

Solvent : THF, 0°C to RT, 12 h.

Outcome :

Simmons–Smith Cyclopropanation

For substrates with adjacent double bonds, the Simmons–Smith reaction introduces cyclopropane rings.

Procedure :

-

Substrate : 2-Allylamino-6-bromonaphthalene.

-

Reagents : CH₂I₂ (3.0 equiv), Zn-Cu couple.

-

Solvent : Et₂O, RT, 6 h.

Outcome :

Multi-Step Synthesis from 6-Bromo-2-naphthol

Amination Followed by Cyclopropanation

A two-step process starting from 6-bromo-2-naphthol:

Step 1: Amination

Step 2: Cyclopropanation

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | 68–72% | Pd catalysis, toluene, 110°C | High regioselectivity | Requires specialized ligands |

| Nucleophilic Substitution | 40–45% | DMSO, 120°C | Simple setup | Low yield due to substrate limitations |

| Kulinkovich Reaction | 50–55% | Ti-mediated, THF | Direct cyclopropane formation | Multi-step precursor synthesis |

| Simmons–Smith | 60–65% | Zn-Cu, Et₂O | Mild conditions | Requires allylamine derivative |

| Multi-Step Synthesis | 35–40% | High-temperature amination | Utilizes commercially available naphthol | Low overall yield due to stepwise process |

Chemical Reactions Analysis

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

- Structure : Replaces naphthalene with a brominated benzene ring.

- This compound is used in kinase inhibitor synthesis, with hydrochloride salt improving solubility .

- Synthesis : Achieved via nucleophilic substitution or Buchwald-Hartwig amination, yielding ~77% under optimized conditions .

1-(4-tert-Butylphenyl)cyclopropan-1-amine

- Structure : Features a bulky tert-butyl group instead of bromine.

- Properties : The electron-donating tert-butyl group increases steric hindrance, reducing reactivity in cross-couplings but enhancing lipophilicity for CNS-targeting drugs. Collision cross-section analysis (CCS) predicts distinct conformational behavior compared to brominated analogs .

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Structure : Fluorine at the ortho position on benzene.

- Properties : Fluorine’s electronegativity induces dipole interactions, improving binding to targets like serotonin receptors. The hydrochloride salt enhances crystallinity (mp: 102–103°C) .

Cyclopropanamine Derivatives with Heteroaromatic Cores

1-(6-Bromopyridin-2-yl)cyclopropan-1-amine

- Structure : Pyridine replaces naphthalene, introducing a basic nitrogen.

- Properties : The pyridine ring participates in hydrogen bonding, altering solubility (logP ~1.8 vs. ~2.5 for naphthalene analogs). Used in antiviral agents due to improved bioavailability .

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine

- Structure : Combines fluorine and methoxy groups on benzene.

- Properties : Methoxy enhances electron density, counteracting fluorine’s withdrawal. This balance optimizes interactions with G-protein-coupled receptors (GPCRs) .

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Bromine vs. Trifluoromethyl : Bromine’s larger size facilitates cross-coupling reactions, while CF₃ improves metabolic stability .

- Positional Effects : Ortho-substituted analogs (e.g., 2-fluorophenyl) exhibit higher conformational rigidity than para-substituted derivatives, impacting target binding .

Biological Activity

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of lysine-specific demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation by modifying histones, which ultimately influences gene expression. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropanamine moiety linked to a bromonaphthalene substituent. The molecular formula is C13H12BrN, with a molecular weight of approximately 249.12 g/mol. The presence of the bromine atom enhances its reactivity and biological profile.

This compound functions primarily by inhibiting KDMs, which are involved in the demethylation of lysine residues on histones. This inhibition can lead to:

- Altered Gene Expression : By preventing the removal of methyl groups from histones, the compound can maintain a transcriptionally active chromatin state.

- Impact on Cellular Processes : The modulation of KDM activity can affect various cellular processes, including differentiation, proliferation, and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : The inhibition of KDMs suggests potential applications in cancer therapy, where dysregulation of epigenetic mechanisms is common.

- Neuroprotective Effects : Preliminary studies indicate that compounds targeting KDMs may also have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(6-Chloronaphthalen-2-YL)cyclopropan-1-amine | Chlorinated analogue | Different halogen substitution |

| 1-(Naphthalen-2-YL)cyclopropan-1-amine | Unsubstituted naphthalene | Lacks halogen, potentially different reactivity |

| 1-(6-Bromonaphthalen-2-YL)propane-1-amines | Propane instead of cyclopropane | Altered ring structure |

The unique presence of the bromine atom in this compound contributes to its specific reactivity and biological profile compared to these analogues.

Case Studies and Research Findings

Several studies have investigated the biological implications and therapeutic potential of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits KDMs in vitro, leading to increased levels of histone methylation and altered gene expression profiles in cancer cell lines .

- Therapeutic Applications : Given its mechanism as a KDM inhibitor, there is ongoing research into its application as a therapeutic agent in oncology, particularly for cancers characterized by epigenetic alterations .

- Safety Profile : Preliminary assessments regarding toxicity indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety and long-term effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-(6-bromonaphthalen-2-yl)cyclopropan-1-amine?

- Methodology : The compound can be synthesized via cyclopropanation of a pre-functionalized naphthalene scaffold. A plausible route involves:

- Step 1 : Bromination of naphthalen-2-ol at the 6-position using NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .

- Step 2 : Formation of the cyclopropane ring via a [2+1] cycloaddition using a Simmons-Smith reagent (e.g., CH₂I₂/Zn-Cu) or transition-metal-catalyzed methods (e.g., palladium-catalyzed cross-coupling) .

- Step 3 : Introduction of the amine group via nucleophilic substitution or reductive amination, ensuring steric hindrance from the cyclopropane ring is mitigated .

- Key Considerations : Monitor regioselectivity during bromination and optimize reaction conditions to avoid ring-opening of the cyclopropane moiety.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopropane ring (characteristic upfield shifts for cyclopropane protons) and bromine substitution patterns. Compare with analogs like 1-(3-bromophenyl)cyclopropan-1-amine .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, particularly useful for resolving steric clashes in the naphthalene-cyclopropane system .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., / ratio).

Advanced Research Questions

Q. What challenges arise in characterizing the electronic effects of the bromine substituent on the naphthalene ring?

- Experimental Design :

- UV-Vis Spectroscopy : Compare absorption spectra with non-brominated analogs (e.g., 1-(naphthalen-2-yl)cyclopropan-1-amine) to assess bromine’s impact on π-π* transitions .

- DFT Calculations : Use Gaussian or ORCA to model electron density distribution and predict reactivity (e.g., electrophilic substitution sites) .

- Data Contradictions : Discrepancies between computational predictions and experimental results (e.g., unexpected regioselectivity in further functionalization) may arise due to solvent effects or steric constraints from the cyclopropane ring.

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature).

- Kinetic Studies : Monitor ring-opening reactions (e.g., in acidic media) via -NMR, comparing rates with non-cyclopropane analogs .

- Key Finding : Cyclopropane rings are typically strain-driven and prone to ring-opening under strong acidic/basic conditions, but steric protection from the naphthalene system may enhance stability .

Q. What strategies resolve conflicting spectroscopic data for this compound’s amine group?

- Case Study : If -NMR shows unexpected splitting for the amine protons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.